molecular formula C11H18N4O B1481169 6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine CAS No. 2098057-34-0

6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine

Cat. No. B1481169
CAS RN: 2098057-34-0
M. Wt: 222.29 g/mol
InChI Key: YWFYHSKVNCBHAU-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is miscible with water in all proportions and is a versatile intermediate with a variety of applications .


Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . It has a molecular weight of 105.14 g/mol .


Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .


Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” has a melting point of -12.5 °C and a boiling point of 218-224 °C (lit.) . It has a density of 1.05 and a vapor pressure of <0.1 hPa (20 °C) . It is completely miscible with water .

Scientific Research Applications

Antifungal Effects

6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine and its derivatives show potential as antifungal agents. Research demonstrates the effectiveness of similar compounds against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).

Amplification of Phleomycin

Studies have explored derivatives of 6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine in enhancing the effects of phleomycin, a chemotherapeutic agent. These studies focus on the synthesis of bipyrimidines and their interaction with phleomycin (Kowalewski et al., 1981).

Construction of Pyrimido[4,5-d]pyrimidones

Innovative methods for synthesizing pyrimido[4,5-d]pyrimidones involve the use of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. These syntheses lead to various derivatives, expanding the scope of pyrimidine applications in pharmaceuticals (Hamama et al., 2012).

Insecticidal and Antibacterial Potential

Derivatives of 6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine exhibit potential as insecticidal and antibacterial agents. Studies have shown the effectiveness of these compounds against specific insects and microorganisms, highlighting their potential in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).

Crystal Structure Studies

Crystallographic studies of compounds structurally related to 6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine help in understanding molecular interactions and structural properties, which are crucial in drug design and material science (Jeon et al., 2015).

Safety and Hazards

“2-(2-Aminoethoxy)ethanol” is harmful in contact with skin and causes severe skin burns and eye damage . It should be stored under inert gas and in a well-ventilated place .

properties

IUPAC Name

6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-15(2)9-7-10(16-6-5-12)14-11(13-9)8-3-4-8/h7-8H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFYHSKVNCBHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)C2CC2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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